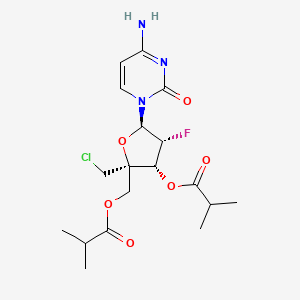

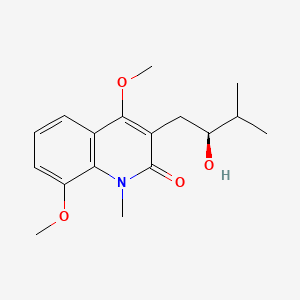

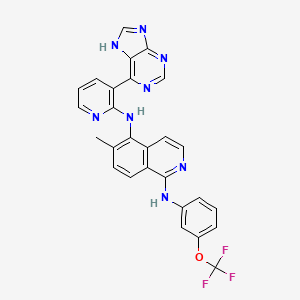

N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine

Overview

Description

LYS01 is an autophagy inhibitor that has garnered attention for its potential in cancer therapy. Autophagy is a cellular process involving the sequestration of organelles and proteins in autophagic vesicles (AVs) followed by their degradation through lysosomal fusion. Tumor cells exploit autophagy to survive metabolic and therapeutic stresses, making it a key resistance mechanism to many anticancer agents .

Mechanism of Action

Target of Action

Lys01, also known as “1391426-22-4 (free base)”, “LYS01 free base”, or “N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine”, primarily targets autophagy proteins . Autophagy is a cellular process that degrades and recycles cellular components to maintain homeostasis and adapt to metabolic stress .

Mode of Action

Lys01 acts as an autophagy inhibitor . It inhibits the process of autophagy by impairing lysosomal function . Lys01 is a dimeric form of Chloroquine (HY-17589A), and it is more potent than Hydroxychloroquine (HCQ) in inhibiting autophagy .

Biochemical Pathways

The primary biochemical pathway affected by Lys01 is the autophagy-lysosome pathway . By inhibiting autophagy, Lys01 disrupts the degradation and recycling of cellular components, which can lead to the accumulation of damaged proteins and organelles, and ultimately cell death .

Pharmacokinetics

It is known that lys01, compared to hcq, more potently accumulates within and deacidifies the lysosome . This suggests that Lys01 may have a high cellular uptake and a strong ability to cross cellular membranes to reach its target site, the lysosome .

Result of Action

Lys01 has been shown to inhibit cell viability in various cell lines, including 1205Lu, c8161, LN229, and HT-29, with IC50s of 3.6, 3.8, 7.9, and 6.0 μM respectively . This suggests that Lys01 can induce cell death by inhibiting autophagy, making it a potential candidate for anticancer research .

Action Environment

The efficacy of Lys01 can be influenced by the pH of the environment. In acidic conditions, such as those found in the tumor microenvironment, Lys01 retains its autophagy-inhibiting activity . This is in contrast to Chloroquine, which loses its activity under acidic conditions . This suggests that Lys01 could be particularly effective in targeting cancer cells in the acidic tumor microenvironment .

Biochemical Analysis

Biochemical Properties

Lys01 interacts with various enzymes and proteins in the cell, primarily through its role as an autophagy inhibitor . It inhibits cell viability of various cell lines, including 1205Lu, c8161, LN229, and HT-29, with IC50s of 3.6, 3.8, 7.9, 6.0 μM . The nature of these interactions primarily involves the inhibition of the autophagy process, which is a cellular degradation pathway that is essential for cell survival under stress conditions .

Cellular Effects

Lys01 has a profound impact on cellular processes. It inhibits autophagy, a process that is often upregulated in cancer cells as a survival mechanism . By inhibiting autophagy, Lys01 can impair tumor growth

Molecular Mechanism

The molecular mechanism of Lys01 involves its accumulation within the lysosome, where it exerts its effects . Compared with Hydroxychloroquine (HCQ), Lys01 more potently accumulates within and deacidifies the lysosome, resulting in impaired autophagy and tumor growth . This suggests that Lys01 may bind to biomolecules within the lysosome, inhibiting enzyme activity and leading to changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that Lys01 is a potent autophagy inhibitor and has significant antitumor activity . It is also known that Lys01 is more potent than HCQ in terms of autophagy inhibition .

Dosage Effects in Animal Models

It is known that Lys01 has significant antitumor activity and is a potent autophagy inhibitor .

Metabolic Pathways

Given its role as an autophagy inhibitor, it is likely that Lys01 interacts with enzymes and cofactors involved in this process .

Transport and Distribution

Lys01 is thought to accumulate within the lysosome, where it exerts its effects This suggests that Lys01 may be transported into the lysosome via specific transporters or binding proteins

Subcellular Localization

The subcellular localization of Lys01 is thought to be within the lysosome This localization is likely crucial for Lys01’s activity as an autophagy inhibitor

Preparation Methods

Synthetic Routes: LYS01 is a bisaminoquinoline compound. Its synthesis involves specific structural motifs that enhance autophagy inhibition compared to chloroquine (CQ) derivatives. These motifs include the presence of two aminoquinoline rings, a triamine linker, and a chlorine atom at position C-7. The lead compound, Lys01, is approximately 10-fold more potent than hydroxychloroquine (HCQ), another autophagy inhibitor .

Industrial Production: While specific industrial production methods for LYS01 are not widely documented, research efforts have focused on optimizing its synthesis and formulation for therapeutic use.

Chemical Reactions Analysis

LYS01 primarily inhibits autophagy by impairing lysosomal function. It accumulates within lysosomes and deacidifies them, resulting in impaired autophagy and tumor growth. The compound undergoes reactions related to its structural features, but detailed information on specific reagents and conditions is limited .

Scientific Research Applications

LYS01’s applications extend across various scientific fields:

Cancer Research: LYS01 shows significant single-agent antitumor activity without toxicity in mice. It has potential as a therapeutic agent in cancer treatment.

Drug Resistance: Autophagy inhibition with LYS01 may overcome drug resistance mechanisms in cancer cells.

Metabolic Disorders: Further research explores its role in metabolic disorders beyond cancer.

Comparison with Similar Compounds

LYS01 stands out due to its enhanced potency compared to HCQ. Similar compounds include CQ derivatives and other autophagy inhibitors, but LYS01’s unique structural features contribute to its effectiveness .

Properties

IUPAC Name |

N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGQVCRQXSYPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lys01 interact with its target and what are the downstream effects?

A1: Lys01 functions as an autophagy inhibitor by accumulating within lysosomes and increasing their pH (deacidification) []. This deacidification disrupts the lysosomal degradation process that is crucial for autophagy, effectively inhibiting the breakdown and recycling of cellular components. This inhibition of autophagy can then lead to the accumulation of damaged organelles and proteins within the cell, ultimately contributing to cancer cell death. The research highlights that Lys01 is significantly more potent in inhibiting autophagy compared to hydroxychloroquine (HCQ), a drug currently being investigated in clinical trials for similar purposes [].

Q2: Can you elaborate on the structure-activity relationship (SAR) of Lys01 and how specific structural features contribute to its potency as an autophagy inhibitor?

A2: The research emphasizes the importance of several structural motifs in Lys01 for its enhanced autophagy inhibition compared to chloroquine (CQ) and HCQ []. * Presence of two aminoquinoline rings: This structural feature is crucial for Lys01's increased potency compared to CQ, which only has one such ring.* Triamine linker: This linker connecting the two aminoquinoline rings plays a vital role in Lys01's activity.* C-7 chlorine: The presence of chlorine at the C-7 position on the aminoquinoline rings further contributes to the compound's potency as an autophagy inhibitor.

Q3: What evidence suggests that Lys01 specifically targets autophagy in vivo?

A3: The study demonstrated that at the highest dose tested, Lys05 (a water-soluble salt of Lys01) induced Paneth cell dysfunction in mice []. This specific intestinal phenotype is remarkably similar to that observed in mice and humans with genetic defects in the autophagy gene ATG16L1. This observation provides compelling in vivo evidence supporting Lys01's targeted activity on the autophagy pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)